molecular formula C16H19N3O2 B15116607 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-5-ethyl-N-methylpyrimidin-2-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-5-ethyl-N-methylpyrimidin-2-amine

Cat. No.: B15116607
M. Wt: 285.34 g/mol
InChI Key: MRSJFPOVFQGFRV-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-5-ethyl-N-methylpyrimidin-2-amine is a complex organic compound that features a unique combination of benzodioxin and pyrimidin structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-5-ethyl-N-methylpyrimidin-2-amine

InChI

InChI=1S/C16H19N3O2/c1-3-12-9-17-16(18-10-12)19(2)11-13-4-5-14-15(8-13)21-7-6-20-14/h4-5,8-10H,3,6-7,11H2,1-2H3

InChI Key

MRSJFPOVFQGFRV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)N(C)CC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-5-ethyl-N-methylpyrimidin-2-amine typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-5-ethyl-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and aryl halides, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

Scientific Research Applications

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-5-ethyl-N-methylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-5-ethyl-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes such as inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-5-ethyl-N-methylpyrimidin-2-amine is unique due to its combination of benzodioxin and pyrimidin structures, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

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